Dimethyl trans,trans-muconate

描述

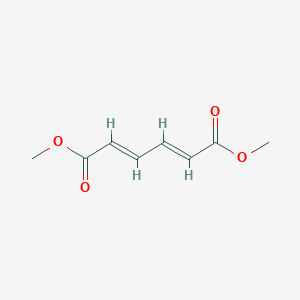

Dimethyl trans,trans-muconate is an organic compound derived from muconic acid. It is characterized by its trans,trans-configuration, which refers to the arrangement of its double bonds.

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl trans,trans-muconate can be synthesized through the esterification of muconic acid. One common method involves the reaction of muconic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield dimethyl muconate. The reaction typically requires heating under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is often produced via biotechnological routes. This involves the fermentation of renewable biomass to produce muconic acid, which is then esterified to form this compound. This method is favored for its sustainability and eco-friendliness .

化学反应分析

Types of Reactions: Dimethyl trans,trans-muconate undergoes various chemical reactions, including:

Isomerization: It can be isomerized to its cis,cis-form using iodine as a catalyst.

Hydrogenation: The compound can be hydrogenated to produce adipic acid, a key monomer in the production of nylon.

Diels-Alder Reaction: It can react with dienophiles like ethylene to form cyclohexene derivatives.

Common Reagents and Conditions:

Isomerization: Iodine, methanol as solvent, and mild heating conditions.

Hydrogenation: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and elevated pressure and temperature.

Diels-Alder Reaction: Ethylene, various solvents like methanol or tetrahydrofuran, and moderate heating.

Major Products:

Isomerization: cis,cis-Dimethyl muconate.

Hydrogenation: Adipic acid.

Diels-Alder Reaction: 1,4-Bis(carbomethoxy)cyclohexene.

科学研究应用

Chemical Synthesis Applications

ttDMM serves as an important intermediate in the synthesis of various chemicals and materials.

- Production of Dimethyl Terephthalate (DMT) : ttDMM can be converted into DMT, a key monomer used in the production of polyethylene terephthalate (PET), which is widely used in plastic products. The conversion involves several steps including esterification and isomerization, where ttDMM acts as a precursor due to its favorable reactivity profile .

- Isomerization Processes : The isomerization of cis,cis-dimethyl muconate (ccDMM) to ttDMM can be catalyzed using iodine. This process has been optimized to achieve high yields (up to 95%) under specific conditions such as solvent selection and catalyst recycling . The ability to recycle iodine post-reaction enhances the sustainability of this approach.

Polymerization Applications

The polymerization of ttDMM leads to the formation of unsaturated polyesters, which have diverse applications in coatings, adhesives, and composite materials.

- Enzymatic Polymerization : Recent studies have highlighted the use of enzyme-catalyzed processes to synthesize biobased polyesters from ttDMM. This eco-friendly method allows for the production of polymers with tailored properties. For instance, ttDMM was polymerized using lipase enzymes, resulting in unsaturated polyesters that exhibit different physical properties compared to traditional petroleum-based polymers .

- Comparison with Other Monomers : In comparative studies, polyesters derived from ttDMM displayed lower molecular weights than those from other monomers like trans-β-hydromuconic acid (TBHM). This difference is attributed to the higher number of alkene functionalities in ttDMM, which may hinder polymer chain propagation due to steric effects .

Environmental and Economic Implications

The utilization of ttDMM as a bio-based compound presents several environmental benefits:

- Sustainability : The conversion of renewable resources such as muconic acid into ttDMM aligns with green chemistry principles, reducing reliance on fossil fuels for chemical production. The market for bio-based chemicals is expanding, driven by increasing demand for sustainable materials .

- Market Potential : The global market for DMT and related compounds is substantial, with projections indicating growth due to rising applications in textiles and packaging. As industries seek greener alternatives, ttDMM's role as a precursor could become increasingly significant .

Case Studies and Research Findings

Several studies have demonstrated the versatility and potential of ttDMM in various applications:

- Iodine-Catalyzed Isomerization : A joint computational and experimental study investigated the mechanisms involved in iodine-catalyzed isomerization of ccDMM to ttDMM. The research provided insights into solvent effects and reaction kinetics that are crucial for optimizing industrial processes .

- Enzymatic Synthesis : Research published by MDPI detailed the enzymatic synthesis of polymers from muconic acid derivatives, including ttDMM. The study emphasized the advantages of using biocatalysts for producing high-value materials from renewable resources .

作用机制

The mechanism of action of dimethyl trans,trans-muconate in various reactions is largely influenced by its alkene functionality. In enzyme-catalyzed polymerization, the double bonds in the muconate monomers play a crucial role in the catalytic mechanism, allowing for controlled polymerization with minimal side reactions . In isomerization reactions, the iodine catalyst facilitates the rearrangement of the double bonds, resulting in the formation of the cis,cis-isomer .

相似化合物的比较

Dimethyl cis,cis-muconate: The cis,cis-isomer of dimethyl muconate, which has different reactivity and applications compared to the trans,trans-isomer.

Dimethyl terephthalate: A related compound used in the production of PET, but derived from different synthetic routes.

Adipic acid: A hydrogenation product of dimethyl trans,trans-muconate, used in nylon production.

Uniqueness: this compound is unique due to its specific configuration, which imparts distinct reactivity and makes it particularly suitable for certain polymerization and catalytic processes. Its bio-derived nature also adds to its appeal in sustainable chemistry .

生物活性

Dimethyl trans,trans-muconate (ttMUC) is a derivative of trans,trans-muconic acid, which has garnered interest due to its potential applications in biochemistry and material science. This article provides a comprehensive overview of the biological activity of ttMUC, including its synthesis, metabolic pathways, and potential health implications.

- Chemical Formula :

- Molecular Weight : 170.17 g/mol

- IUPAC Name : (2E,4E)-dimethyl 2,4-hexadienedioate

- CAS Number : 1119-43-3

Synthesis and Isomerization

ttMUC can be synthesized through various chemical methods. One prominent approach involves the enzymatic synthesis from muconic acid derivatives using lipases, which catalyze the formation of polyesters from ttMUC. The yield and molecular weight of these polymers depend significantly on the reaction conditions and the type of diol used in the polymerization process .

Table 1: Synthesis Overview

| Method | Yield (%) | Molecular Weight (g/mol) | Notes |

|---|---|---|---|

| Enzymatic Synthesis | 90 | Up to 21,900 | Lower solubility affects polymerization |

| Chemical Synthesis | Varies | Varies | Dependent on reaction conditions |

Biological Metabolism

This compound is primarily metabolized in the body into trans,trans-muconic acid, which serves as a biomarker for benzene exposure. Studies indicate that ttMUC can be excreted in urine following dietary intake of sorbic acid, with significant increases observed after supplementation .

Metabolic Pathways

- Absorption : After ingestion, ttMUC is absorbed through the gastrointestinal tract.

- Metabolism : It undergoes hydrolysis to form trans,trans-muconic acid.

- Excretion : The metabolite is then excreted via urine.

Toxicological Aspects

Research has shown that ttMUC exhibits low toxicity levels in animal models. Its role as a urinary metabolite has been utilized to assess benzene exposure in humans, indicating a potential for environmental monitoring .

Case Studies

- Benzene Exposure Assessment : A study demonstrated that urinary concentrations of trans,trans-muconic acid could reflect exposure to benzene at levels as low as 1 ppm. This finding supports its use as a reliable biomarker for occupational health studies .

- Dietary Influence : Another research indicated that dietary sorbic acid significantly increased urinary excretion of trans,trans-muconic acid, suggesting that common food additives may influence the levels of this metabolite in humans .

Potential Applications

The biological activity of ttMUC extends beyond toxicity assessment; it also holds promise in material science. Its derivatives are being explored for use in biodegradable plastics and polymers due to their favorable mechanical properties and environmental impact.

Table 2: Potential Applications of ttMUC

| Application | Description |

|---|---|

| Biomarker for Benzene Exposure | Used in environmental health monitoring |

| Biodegradable Polymers | Potential for sustainable material development |

| Enzyme-Catalyzed Reactions | Application in green chemistry for polymer synthesis |

属性

IUPAC Name |

dimethyl (2E,4E)-hexa-2,4-dienedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYBXMZVYNWQAM-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-43-3, 1733-37-5 | |

| Record name | Dimethyl muconate, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trans,trans-muconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMETHYL 2,4-HEXADIENE-1,6-DIOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MUCONATE, (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2B8XTM21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dimethyl trans,trans-muconate interesting for studying cycloaddition reactions?

A1: this compound is a dienophile, meaning it readily participates in cycloaddition reactions with dienes. Its reactivity stems from its conjugated double bond system. A specific study investigated its reaction with Dispiro[2.2.2.2]deca-4,9-diene, a unique diene. This reaction, proceeding through a singlet diradical intermediate, was examined using Chemically Induced Dynamic Nuclear Polarization (CIDNP) to understand the reaction mechanism even in the absence of significant spatial separation of the radical intermediates. [, ]

Q2: What is significant about the crystal structure of this compound in relation to its photochemical reactivity?

A2: Research has shown that the solid-state photochemistry of this compound differs significantly from its close relatives, trans,trans-Muconic acid and its monomethyl ester. While the latter two, crystallizing with shortest cell axes of 4 Å, undergo photodimerization and oligomerization upon irradiation, this compound remains stable under similar conditions. This difference in reactivity is attributed to the fact that this compound does not adopt a crystal structure with a 4 Å shortest cell axis, highlighting the critical role of crystal packing in dictating solid-state reactivity. []

Q3: Can you elaborate on the structural details of this compound obtained from crystallographic studies?

A3: X-ray crystallography studies have provided a detailed picture of the this compound molecule. [] Key findings include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。